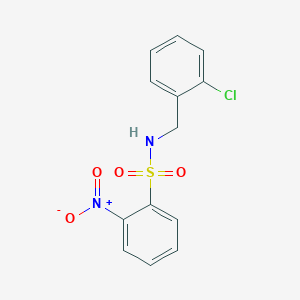

![molecular formula C21H19ClN4O3S B2594101 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 894048-25-0](/img/structure/B2594101.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

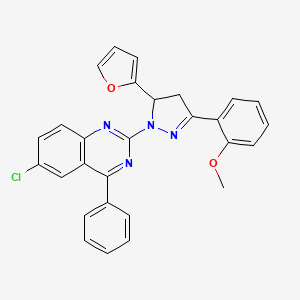

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide” is a complex organic compound. Its molecular weight is 432.9g/mol and its molecular formula is C23H17ClN4OS . This compound is part of a class of molecules that have been studied for their potential anticancer properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR (KBr) spectrum showed peaks at 3095 (NH), 3059 (CH, aromatic), 2575 (weak, SH), 1224 (C=S). The 1H-NMR (400 MHz, DMSO-d6) showed peaks at various δ ppm values .Scientific Research Applications

Chemical Properties and Synthesis

- The chemical moiety 3,4-dimethoxybenzyl has been identified as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides, highlighting its potential in chemical synthesis and modifications of similar compounds (Grunder-Klotz & Ehrhardt, 1991).

Pharmacological Research

- A study focused on synthesizing nitrogen and sulfur-containing heterocyclic compounds, including those similar to N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide, found these compounds to possess significant antibacterial and antifungal activities (Mistry & Desai, 2006).

- Another research synthesized novel heterocyclic compounds derived from a similar base compound and investigated their lipase and α-glucosidase inhibition, suggesting potential applications in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).

Antitumor Activities

- Novel urea derivatives, including thiazolyl compounds similar to the given chemical, were synthesized and evaluated for their antitumor activities, indicating potential uses in cancer research and treatment (Ling, Xin, Zhong, & Jian‐xin, 2008).

Type II Diabetes and Antimicrobial Effects

- Research on N'-arylidene acetohydrazides, with structural similarities to the mentioned compound, showed notable Type II diabetes inhibitory activity and antimicrobial properties, suggesting their relevance in diabetes management and infection control (Mor, Sindhu, Khatri, Punia, & Jakhar, 2022).

Mechanism of Action

Target of Action

Similar compounds have been studied for their antitumor activity . The compound showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin . Top1, or topoisomerase I, is an enzyme that relaxes supercoiled DNA necessary for replication and transcription, making it a common target for anticancer drugs.

Mode of Action

Given its superior top1 inhibitory activity , it can be inferred that the compound may interact with the Top1 enzyme, inhibiting its function and leading to DNA damage, which can result in cell death, particularly in rapidly dividing cancer cells.

Biochemical Pathways

By inhibiting top1, the compound likely affects the dna replication and transcription processes . This disruption can lead to DNA damage and apoptosis, particularly in cancer cells that rely on rapid and continuous DNA replication for growth and proliferation.

Result of Action

Given its potential as a top1 inhibitor , the compound likely induces DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells.

Future Directions

Future research could focus on further exploring the anticancer properties of this compound and similar compounds. Derivatives 2h and 2i were the most active against cancer cell lines without causing toxicity to normal somatic (HEK293) cells . Further studies could also investigate the effect of different substituents on the benzyliden moiety .

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3S/c1-28-17-5-3-4-16(18(17)29-2)20(27)23-11-10-15-12-30-21-24-19(25-26(15)21)13-6-8-14(22)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEBJEKXERPYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-Hydroxybenzyl)(p-tolyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2594021.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)